8-Bromo-adenosine 5'-monophosphate, commonly referred to as 8-Bromo-AMP, is a synthetic derivative of adenosine monophosphate (AMP) that has gained prominence in biochemical research. This compound is classified as a cyclic adenosine monophosphate analogue and is utilized primarily in studies related to signal transduction pathways and cellular processes. Its structural modification allows it to mimic the natural signaling molecule while exhibiting distinct biological activities.
8-Bromo-AMP is synthesized in laboratories and is not found naturally in biological systems. It belongs to a class of compounds known as cyclic nucleotide analogues, which are essential tools in pharmacology and biochemistry for studying cellular signaling mechanisms. These analogues can either activate or inhibit specific pathways depending on their structure and the cellular context in which they are applied.
The synthesis of 8-Bromo-AMP typically involves the bromination of adenosine or its derivatives. A common method includes the direct bromination of adenosine using bromine or brominating agents under controlled conditions. The process can be optimized for yield and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
The molecular formula of 8-Bromo-AMP is C10H12BrN5O4P. The compound features a bromine atom substituted at the 8-position of the adenine ring, which alters its biochemical properties compared to AMP.
8-Bromo-AMP participates in various biochemical reactions that mimic those of cyclic adenosine monophosphate. It can activate protein kinases and influence cellular signaling pathways.
The mechanism of action for 8-Bromo-AMP involves its ability to activate protein kinases, particularly protein kinase A (PKA), by mimicking cyclic adenosine monophosphate. Upon binding to PKA, it induces conformational changes that activate downstream signaling pathways involved in cell proliferation, differentiation, and metabolism.
Research indicates that 8-Bromo-AMP can effectively increase intracellular levels of cyclic adenosine monophosphate, thereby amplifying its effects on target proteins involved in various cellular responses.
8-Bromo-AMP is widely utilized in scientific research for various applications:
The synthesis of 8-bromo-substituted adenine nucleotides exploits the preferential reactivity at the electron-rich C8 position of the purine ring. Two primary strategies dominate the literature:
Electrophilic Bromination: Direct bromination of adenine nucleotides employs bromine (Br₂) or alternative brominating agents (e.g., N-bromosuccinimide, HBr/H₂O₂) in aqueous or organic solvents. This electrophilic aromatic substitution proceeds efficiently at neutral or mildly acidic pH and moderate temperatures (20-40°C). The reaction exhibits high regioselectivity due to the inherent electronic orientation of the purine system, where the C8 position is most susceptible to electrophilic attack. For 5'-AMP, this yields 8-Bromo-AMP (8-Bromoadenosine 5'-monophosphate, CAS 23567-96-6) with molecular formula C₁₀H₁₃BrN₅O₇P and molecular weight 426.12 g/mol [2] [5] [8]. A critical consideration is protecting the ribose sugar's hydroxyl groups if regioselectivity beyond C8 is required, though this is less common for generating the basic 8-Bromo-AMP scaffold.
Enzymatic/Post-Synthetic Modification: An alternative approach involves bromination of adenine or adenosine precursors followed by phosphorylation. Adenine or adenosine undergoes C8 bromination under conditions similar to nucleotide bromination. Subsequent enzymatic phosphorylation using kinases (e.g., adenylate kinase) or chemical phosphorylation methods (e.g., using phosphorus oxychloride or cyclic phosphate intermediates) yields 8-Bromo-AMP. This route can offer advantages in controlling reaction conditions for sensitive intermediates or when targeting specific salt forms [4] [9].
Key Chemical Characteristics:
Table 1: Core Synthetic Methods for 8-Bromo-AMP
Method | Reagents/Conditions | Key Advantages | Key Limitations |
---|---|---|---|
Direct Bromination | Br₂ or NBS; H₂O or DMF; 20-40°C | High regioselectivity; Single-step | Potential over-oxidation; pH control critical |
Precursor Bromination + Phosphorylation | Bromination of adenine/adenosine followed by chemical/enzymatic phosphorylation | Flexibility in protecting groups; Better control for scale-up | Multi-step; Lower overall yield |
The strategic development of halogenated nucleotide analogs aims to enhance metabolic stability, membrane permeability, and target selectivity. 8-Bromo-AMP belongs to a broader family including its cyclic congener 8-Bromo-cAMP (8-Br-cAMP, CAS 23583-48-4/76939-46-3 sodium salt) and the chloro-substituted variant 8-Chloro-cAMP.
Structural and Electronic Differences:
Biological Target Profile:
Table 2: Comparative Analysis of Key Halogenated Adenine Nucleotide Analogs
Property | 8-Bromo-AMP | 8-Bromo-cAMP | 8-Chloro-cAMP |
---|---|---|---|
Chemical Name | 8-Bromoadenosine 5'-monophosphate | 8-Bromoadenosine-3',5'-cyclic monophosphate | 8-Chloroadenosine-3',5'-cyclic monophosphate |
Molecular Weight | 426.12 g/mol | 408.10 g/mol (free acid); 430.09 g/mol (Na salt) | ~389.5 g/mol (free acid) |
Primary Targets | Adenine nucleotide pools; Energy metabolism | PKA, Epac | PKA, Epac (often lower potency than Br) |
Key Biological Effects | ↑ ATP/ADP/TAN recovery post-ischemia [2] [8] | PKA activation; Cell differentiation; Apoptosis in cancer cells; Modulation of ion channels [3] [4] [6] | Similar to 8-Br-cAMP, but often used at higher conc. |
Phosphodiesterase Resistance | N/A (Linear phosphate) | High resistance [1] [3] [4] | Moderate to High resistance |
Membrane Permeability | High [2] [8] | High [3] [4] [7] | High |
The introduction of a bromine atom at the C8 position of adenine nucleotides confers critical advantages that underpin their utility in chemical biology and physiological research:
Enhanced Metabolic Stability:
Altered Target Protein Interactions and Bioactivity:
Functional Consequences:The combination of increased stability and membrane permeability translates directly to biological efficacy:
Table 3: Impact of C8-Halogenation on Nucleotide Properties and Stability
Characteristic | Effect of C8-Bromine Substitution | Mechanism/Evidence |
---|---|---|
Phosphodiesterase (PDE) Susceptibility (cAMP analogs) | Dramatically Decreased | Steric hindrance of PDE catalytic site access to cyclic phosphate bond [1] [3] [4] |
Adenosine Deaminase (ADA) Susceptibility | Decreased | Bromine interferes with substrate binding/catalysis [1] [5] |
Membrane Permeability | Increased | Enhanced lipophilicity (hydrophobic halogen) [2] [3] [8] |
PKA Binding Affinity/Activation | Altered (Isoform dependent; Often slightly reduced EC₅₀) | Disruption of H-bonding network; Conformational strain in purine ring [1] [5] |
Epac Activation | Direct Activation | Induces conformational change in GEF domain [3] [5] [9] |
Intracellular Half-life | Significantly Prolonged | Combined resistance to PDEs, deaminases, and phosphatases (for AMP) [1] [2] [3] |
Table 4: Documented Stability Profiles of Halogenated Nucleotides
Analog | Stability Feature | Experimental Context | Reference Source |
---|---|---|---|
8-Bromo-cAMP | High resistance to phosphodiesterase hydrolysis | Cell-based assays; Smooth muscle relaxation studies | [1] [4] [6] |
8-Bromo-cAMP | Increased intracellular persistence | Measured sustained PKA/Epac activation over hours | [3] [9] |
8-Bromo-AMP | Functional intracellular conversion to ATP/ADP | Enhanced post-ischemic cardiac adenine nucleotide recovery | [2] [8] |
8-Chloro-cAMP | Moderate PDE resistance | Often requires higher concentrations than Br analog | [1] [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7